N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide
Overview
Description
N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Biological Activity
N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, also known as (R)-N-(1-phenylethyl)acetamide, is characterized by the following molecular formula:
Property | Details |
---|---|
Molecular Formula | C10H13NO2 |
Molecular Weight | 179.22 g/mol |
IUPAC Name | This compound |
The compound features a hydroxy group and an acetamide moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxy and amide functional groups enhance its binding affinity to these targets, potentially leading to enzyme inhibition or receptor modulation. This interaction is essential in mediating its therapeutic effects, particularly in anti-inflammatory and analgesic contexts.
Anti-inflammatory Effects
Research has indicated that this compound exhibits notable anti-inflammatory properties. In a study involving adjuvant-induced arthritis in rats, administration of the compound resulted in:
- Reduction in Paw Edema: Significant decrease in paw swelling compared to control groups.
- Cytokine Modulation: Lower levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha were observed in serum samples from treated animals, indicating a suppression of inflammatory pathways .
Analgesic Properties
The compound has also been investigated for its analgesic effects. Its mechanism may involve the inhibition of pain pathways mediated by specific receptors. The presence of the hydroxy group is believed to play a critical role in modulating pain perception through central and peripheral mechanisms.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Adjuvant-Induced Arthritis Model:
-
Cell-Based Assays:
- Objective: To evaluate receptor binding and enzyme inhibition.
- Findings: The compound showed promising results in inhibiting specific enzymes linked to inflammatory responses, suggesting potential applications in chronic inflammatory diseases.
Research Findings Summary
The following table summarizes key findings from various studies on this compound:
Study Focus | Key Findings |
---|---|
Anti-inflammatory effects | Reduced paw edema and pro-inflammatory cytokines in arthritic models |
Analgesic properties | Potential modulation of pain pathways through receptor interactions |
Enzyme inhibition | Inhibition of enzymes associated with inflammation |
Properties
IUPAC Name |
N-[(1R)-2-hydroxy-1-phenylethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3,(H,11,13)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGJZWMHBRNNOO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426677 | |
Record name | N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78761-26-9 | |
Record name | N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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